molecular formula C10H16ClN3O B6221034 N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride CAS No. 2758000-10-9

N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride

Cat. No.: B6221034
CAS No.: 2758000-10-9
M. Wt: 229.7
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Description

N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes an aminophenyl group and a dimethylaminoacetamide moiety. This compound is often used in scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride typically involves the reaction of 4-aminophenylamine with dimethylaminoacetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures before being released for use.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the amino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-aminophenyl)-2-(dimethylamino)acetamide hydrochloride can be compared with other similar compounds such as:

  • N-(4-aminophenyl)acetamide
  • N-(4-dimethylaminophenyl)acetamide
  • N-(4-aminophenyl)-2-(methylamino)acetamide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and utility in various fields.

Properties

CAS No.

2758000-10-9

Molecular Formula

C10H16ClN3O

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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